1-(2-Aminoethyl)pyrrolidine-2,5-dione

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This heterocyclic building block offers a saturated succinimide core and a primary amine handle, providing a non-cleavable, hydrolysis-stable alternative to maleimide linkers in ADC and PROTAC development. Its structural stability ensures reliable conjugation without premature payload release. Available as the free base or hydrochloride salt. Strictly for R&D; not for human use.

Molecular Formula C6H11ClN2O2
Molecular Weight 178.62 g/mol
CAS No. 25660-19-9
Cat. No. B1524253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminoethyl)pyrrolidine-2,5-dione
CAS25660-19-9
Molecular FormulaC6H11ClN2O2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CCN.Cl
InChIInChI=1S/C6H10N2O2.ClH/c7-3-4-8-5(9)1-2-6(8)10;/h1-4,7H2;1H
InChIKeyGFHCMTWJVSMLHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminoethyl)pyrrolidine-2,5-dione (CAS 25660-19-9) Procurement & Chemical Identity Guide


1-(2-Aminoethyl)pyrrolidine-2,5-dione (CAS 25660-19-9), also known as N-(2-aminoethyl)succinimide, is a heterocyclic building block consisting of a pyrrolidine-2,5-dione core with a primary amine-terminated ethyl chain at the N1 position . It is primarily available as a hydrochloride salt for enhanced stability and is utilized as an intermediate in medicinal chemistry and organic synthesis due to its dual functionality (succinimide and primary amine) . The compound has a molecular weight of 142.16 g/mol (free base) and a purity specification of 95% from major chemical suppliers .

Critical Functional and Structural Differentiation of 1-(2-Aminoethyl)pyrrolidine-2,5-dione from Common Analogs


Substituting 1-(2-Aminoethyl)pyrrolidine-2,5-dione with closely related analogs like N-(2-hydroxyethyl)succinimide or N-(2-aminoethyl)maleimide is not chemically equivalent and will lead to divergent experimental outcomes. While all share the ethyl linker, the terminal functional group and core ring saturation dictate their reactivity and physicochemical properties. For instance, replacing the primary amine with a hydroxyl group in N-(2-hydroxyethyl)succinimide [1] eliminates the compound's utility as an amine-reactive building block for amide coupling or reductive amination. More critically, using the unsaturated analog N-(2-aminoethyl)maleimide introduces a highly reactive thiol-specific crosslinking moiety that is prone to Michael addition and ring-opening hydrolysis [2], a property absent in the stable succinimide core. This fundamental difference in stability and reactivity renders generic substitution impossible for applications requiring a stable, saturated heterocyclic scaffold with a pendant primary amine.

Quantified Differentiation Evidence for 1-(2-Aminoethyl)pyrrolidine-2,5-dione Selection


Purity Benchmark: 95% Specification from Sigma-Aldrich

The commercially available 1-(2-Aminoethyl)pyrrolidine-2,5-dione from Sigma-Aldrich is specified with a purity of 95% . This specification provides a baseline for research-grade procurement, which is comparable to the 97.5-102.5% purity range specified for the unsubstituted succinimide core , indicating a similar level of purity for this functionalized building block.

Purity Analysis Chemical Procurement Quality Control

Structural Stability: Saturated Succinimide Core vs. Maleimide Analogs

1-(2-Aminoethyl)pyrrolidine-2,5-dione features a saturated succinimide core, in contrast to the unsaturated maleimide core of N-(2-Aminoethyl)maleimide . This structural difference is critical for stability. Maleimide-based linkers in antibody-drug conjugates (ADCs) are known to undergo premature drug release via a reverse Michael reaction and subsequent ring-opening hydrolysis [1]. The saturated succinimide core of the target compound eliminates the electrophilic double bond, thereby precluding these specific degradation pathways and offering a more stable scaffold for applications where thiol-reactivity is not desired.

Chemical Stability Bioconjugation Linker Chemistry

Molecular Weight Differentiation: Free Base (142.16 g/mol) vs. Hydrochloride Salt (178.62 g/mol)

The compound is commonly procured as the hydrochloride salt, which has a molecular weight of 178.62 g/mol . This is a significant increase from the free base molecular weight of 142.16 g/mol [1]. Researchers must account for this 36.46 g/mol difference (corresponding to the HCl salt) when calculating molar equivalents for reactions, a critical step not required when using the free base form.

Molecular Weight Formulation Stoichiometry

Recommended Applications for 1-(2-Aminoethyl)pyrrolidine-2,5-dione Based on Evidence


Synthesis of Stable, Non-Thiol-Reactive Heterobifunctional Linkers

Based on its saturated succinimide core, 1-(2-Aminoethyl)pyrrolidine-2,5-dione is ideal for constructing stable linkers where the potential for premature cleavage via retro-Michael addition, a known issue with maleimide-based linkers [1], must be avoided. The primary amine can be conjugated to carboxylic acids or other electrophiles, while the succinimide ring serves as a robust, unreactive scaffold.

Precursor for CNS-Targeted Small Molecule Libraries

The compound is frequently cited as a building block for synthesizing molecules targeting the central nervous system (CNS) [2]. Its structural features, including the primary amine for facile derivatization and the saturated heterocyclic core, make it a valuable precursor for generating diverse libraries of potential neuroactive compounds [2].

Intermediate in PROTAC and ADC Payload Synthesis (as a Stable Scaffold)

While maleimides are commonly used for conjugation, the saturated succinimide core of this compound offers a stable alternative for constructing non-cleavable linkers or modifying payloads in targeted protein degradation (PROTAC) and antibody-drug conjugate (ADC) research [1]. Its primary amine provides a reliable handle for further functionalization with targeting ligands or cytotoxic payloads, without the inherent instability of its unsaturated counterpart.

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